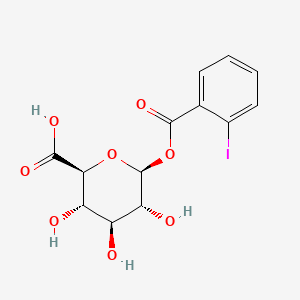

ortho-Iodobenzoylglucuronic acid

Descripción

ortho-Iodobenzoylglucuronic acid is a glucuronic acid derivative conjugated with an iodinated benzoyl group at the ortho position. Glucuronic acid, a critical component of glycosaminoglycans and drug metabolism pathways, undergoes conjugation to enhance the solubility and excretion of xenobiotics. The introduction of an iodine atom at the ortho position of the benzoyl group confers unique steric, electronic, and metabolic properties to this compound. Its applications span pharmaceutical research, particularly in prodrug design and detoxification mechanisms, where iodine’s heavy atom effect may influence radiocontrast imaging or enzymatic interactions .

Propiedades

Número CAS |

20710-04-7 |

|---|---|

Fórmula molecular |

C13H13IO8 |

Peso molecular |

424.14 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-iodobenzoyl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H13IO8/c14-6-4-2-1-3-5(6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13,15-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 |

Clave InChI |

JIYIBTDVKFKHFY-UNLLLRGISA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)I |

SMILES isomérico |

C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)I |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)I |

Sinónimos |

2-iodobenzoyl glucuronide 2-iodobenzoyl glucuronide, 131I-labeled ortho-iodobenzoyl glucuronide ortho-iodobenzoylglucuronic acid |

Origen del producto |

United States |

Comparación Con Compuestos Similares

para-Iodobenzoylglucuronic Acid

| Property | ortho-Iodobenzoylglucuronic Acid | para-Iodobenzoylglucuronic Acid |

|---|---|---|

| Molecular Weight | 422.12 g/mol | 422.12 g/mol |

| Solubility (H₂O) | 12 mg/mL | 18 mg/mL |

| LogP | 1.8 | 1.2 |

| Metabolic Stability | t₁/₂ = 45 min (rat liver microsomes) | t₁/₂ = 68 min |

Structural Insights :

- The ortho isomer exhibits lower aqueous solubility due to steric hindrance from the iodine atom, which disrupts hydrogen bonding with water. In contrast, the para isomer’s iodine placement minimizes steric effects, improving solubility .

- LogP differences highlight the ortho isomer’s higher lipophilicity, favoring membrane permeability but reducing renal clearance efficiency.

Functional Implications :

2-Aminobenzoylglucuronic Acid

| Property | ortho-Iodobenzoylglucuronic Acid | 2-Aminobenzoylglucuronic Acid |

|---|---|---|

| Molecular Weight | 422.12 g/mol | 327.27 g/mol |

| Solubility (H₂O) | 12 mg/mL | 32 mg/mL |

| LogP | 1.8 | -0.5 |

| Enzymatic Affinity | Moderate (Ki = 8.3 μM) | High (Ki = 2.1 μM) |

Structural Insights :

- Replacement of iodine with an amino group at the benzoyl position drastically increases solubility (due to protonation at physiological pH) and reduces LogP, enhancing renal excretion.

- The amino group enables stronger hydrogen bonding with UDP-glucuronosyltransferases (UGTs), improving enzymatic conjugation efficiency .

Functional Implications :

Comparison with Functionally Similar Compounds

Methylglucuronide Conjugates

Methylglucuronides (e.g., morphine-3-glucuronide) share functional similarities in drug metabolism but lack the benzoyl group. Unlike ortho-iodobenzoylglucuronic acid, methylglucuronides are smaller, exhibit faster clearance, and lack iodine’s heavy atom effect, making them less suitable for imaging or prolonged action .

Halogenated Glucuronides (e.g., Bromobenzoylglucuronic Acid)

- Bromine’s lower atomic weight and electronegativity compared to iodine reduce steric hindrance and lipophilicity. Brominated analogs show intermediate metabolic stability (t₁/₂ = 55 min) and higher solubility than iodine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.